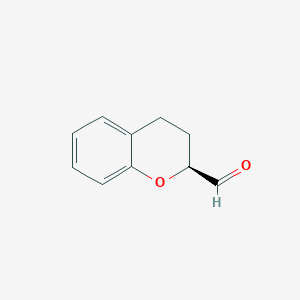
(S)-Chroman-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Chroman-2-carbaldehyde is an organic compound belonging to the class of chromanes It features a chroman ring system with an aldehyde functional group at the second position
准备方法
Synthetic Routes and Reaction Conditions: (S)-Chroman-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of (S)-chroman-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde with high selectivity.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of (S)-chroman-2-methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: (S)-Chroman-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to (S)-chroman-2-carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to (S)-chroman-2-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives like (S)-chroman-2-imine when reacted with amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, under mild heating or catalytic conditions.
Major Products:
Oxidation: (S)-Chroman-2-carboxylic acid.
Reduction: (S)-Chroman-2-methanol.
Substitution: (S)-Chroman-2-imine and other derivatives.
科学研究应用
(S)-Chroman-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of fine chemicals and as a building block for complex molecular architectures.
作用机制
The mechanism of action of (S)-Chroman-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biological pathways, contributing to the compound’s observed effects in biological systems.
相似化合物的比较
®-Chroman-2-carbaldehyde: The enantiomer of (S)-Chroman-2-carbaldehyde, differing in the spatial arrangement of atoms.
Chroman-2-carboxylic acid: An oxidized form of this compound.
Chroman-2-methanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemical specificity can result in distinct biological activities and applications compared to its enantiomer or other related compounds.
生物活性
(S)-Chroman-2-carbaldehyde is a derivative of chroman, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials.
Chemical Structure and Synthesis
This compound features a chroman core with an aldehyde functional group at the 2-position. The synthesis typically involves the oxidation of corresponding chroman derivatives or the use of specific reagents to introduce the aldehyde group selectively. Various synthetic routes have been documented, emphasizing the importance of chirality in enhancing biological activity.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that chroman derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Cryptococcus neoformans .
2. Anticancer Properties
Numerous studies have highlighted the potential of this compound and its analogs in cancer therapy. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines with IC50 values indicating potent activity. A notable study reported IC50 values as low as 6.40 µg/mL for specific chromone derivatives . The mechanism often involves apoptosis induction and cell cycle arrest.
3. Neuroprotective Effects
Chroman derivatives are also recognized for their neuroprotective properties. They have been shown to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Parkinson's disease. Some compounds exhibit dual inhibitory activity against MAO-A and MAO-B, enhancing their therapeutic profile .
4. Antioxidant Activity
The antioxidant capacity of this compound is significant, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is crucial in preventing cellular damage associated with various diseases .
Structure-Activity Relationship (SAR)
The SAR studies on this compound reveal that modifications to the chroman core significantly influence its biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups enhances anticancer activity.
- Aldehyde Functionality : The presence of the aldehyde group is critical for antimicrobial and anticancer activities.
- Chirality : The specific stereochemistry at the 2-position contributes to the potency and selectivity of the compound .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Efficacy : A study assessed various chroman derivatives against methicillin-resistant Staphylococcus aureus and found that certain modifications led to enhanced antibacterial properties.
- Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that specific analogs of this compound induced apoptosis more effectively than standard chemotherapeutic agents.
- Neuroprotection in Animal Models : Animal studies indicated that treatment with chroman derivatives improved cognitive functions and reduced neuroinflammation in models of Alzheimer's disease .
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
(2S)-3,4-dihydro-2H-chromene-2-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2/t9-/m0/s1 |
InChI 键 |
PUMRUSBKNSBTAL-VIFPVBQESA-N |
手性 SMILES |
C1CC2=CC=CC=C2O[C@@H]1C=O |
规范 SMILES |
C1CC2=CC=CC=C2OC1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















